molecular formula C9H4F6O4 B12094730 2,5-Bis(trifluoromethoxy)benzoic acid CAS No. 1003709-86-1

2,5-Bis(trifluoromethoxy)benzoic acid

Cat. No.: B12094730
CAS No.: 1003709-86-1
M. Wt: 290.12 g/mol
InChI Key: LJLZKVYNUPIIAO-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F6O4 It is characterized by the presence of two trifluoromethoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated derivatives of this compound.

    Oxidation Reactions: Quinones and other oxidized products.

    Reduction Reactions: Hydroquinones and other reduced products.

    Coupling Reactions: Biaryl derivatives with various functional groups.

Scientific Research Applications

2,5-Bis(trifluoromethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The trifluoromethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison

2,5-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. These properties include increased electron-withdrawing effects and enhanced stability under various conditions .

Properties

CAS No.

1003709-86-1

Molecular Formula

C9H4F6O4

Molecular Weight

290.12 g/mol

IUPAC Name

2,5-bis(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17)

InChI Key

LJLZKVYNUPIIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F

Origin of Product

United States

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